1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Overview
Description
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "2-Methyl-AP-237" and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Generation of Structurally Diverse Libraries
The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the subject compound, has been used as a starting material in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including pyrazolines and pyridines, with potential applications in various fields of chemistry (Roman, 2013).
Synthesis and Reactions of Pyrazole Derivatives
Pyrazole derivatives, closely related to the compound , have been synthesized and reacted to form ester or amide derivatives. These reactions are crucial for the development of compounds with potential applications in medicinal chemistry and other scientific areas (Şener et al., 2002).
Characterization and Bioactivity Studies
Synthesis and characterization of pyrazole derivatives have led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are vital for the development of new pharmaceuticals and treatments for various diseases (Titi et al., 2020).
Modification of Polymeric Compounds
Amine compounds, including those related to the query compound, have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modifications lead to increased thermal stability and promising biological activities, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
XRD and DFT Studies
Pyrazole derivatives have been analyzed through XRD and DFT studies to understand their reductive cyclization process. This research contributes to the synthesis of new compounds with potential applications in various scientific disciplines (Szlachcic et al., 2020).
Synthesis of Complexes and Ligands
Studies have focused on the synthesis of pyrazolone-based Schiff base ligands and their complexes, highlighting applications in the field of coordination chemistry (Jadeja & Shah, 2007).
properties
IUPAC Name |
1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBVIICDUDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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